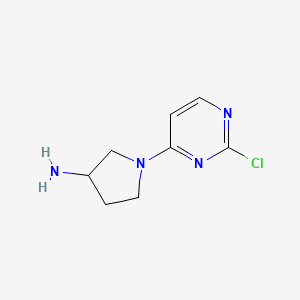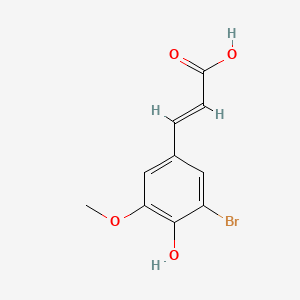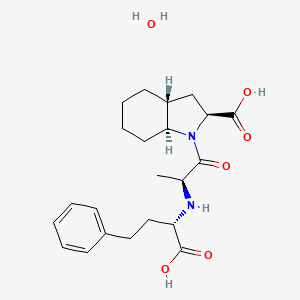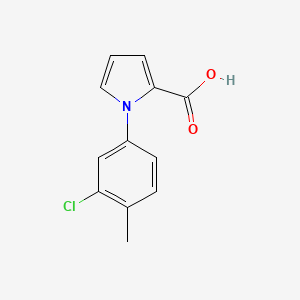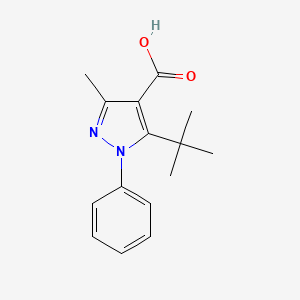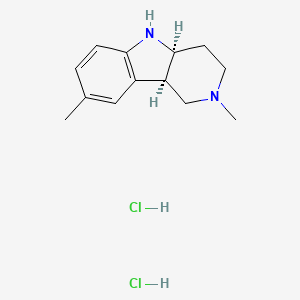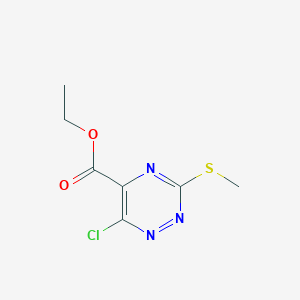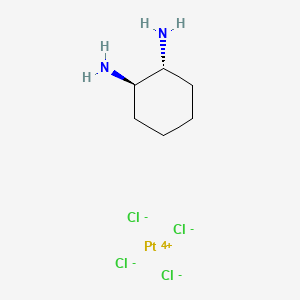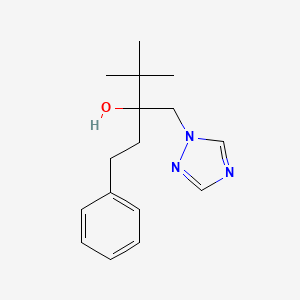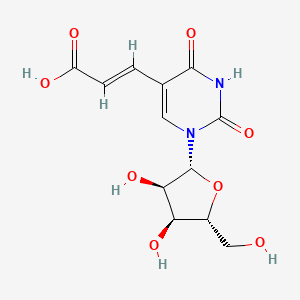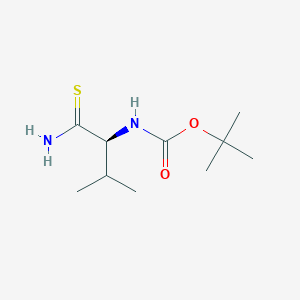
Boc-l-valine thioamide
Übersicht
Beschreibung
“Boc-l-valine thioamide” is a derivative of the amino acid valine . The “Boc” in its name refers to the tert-butoxycarbonyl group, which is a common protecting group in organic chemistry. This compound is likely to be used in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature . For instance, bio-compatible water-soluble conjugates of Co (II), Cu (II) and Zn (II), [Co (Boc-l-valine)2 (imidazole)2], [Cu (Boc-l-valine)2 (imidazole)2], and [Zn (Boc-l-valine)2 (imidazole)2], were synthesized and characterized by various spectroscopic techniques . Another study discussed the chemical synthesis of thioamides using sulfuration agents .Molecular Structure Analysis
The molecular structure of this compound can be inferred from the structures of similar compounds . The molecular formula is C10H19NO4, and the molecular weight is 217.262 .Chemical Reactions Analysis
Thioamides, such as this compound, have found broad applications in organic synthesis, biochemistry, and drug discovery . They can undergo various chemical reactions, including transamidation with nucleophilic amines . Another study discussed the BOC protection of amines, amino acids, and amino alcohols in catalyst and solvent-free media .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For instance, Boc-L-Valine has a density of 1.1±0.1 g/cm3, a boiling point of 341.8±25.0 °C at 760 mmHg, and a melting point of 77-80 °C (lit.) .Zukünftige Richtungen
Wirkmechanismus
Target of Action
Boc-l-valine thioamide is a derivative of the essential amino acid valine . As such, its primary targets are likely to be the same as those of valine. Valine is involved in various biological processes, including protein synthesis and regulation of blood sugar levels. It is also a part of several metabolic pathways .
Mode of Action
The Boc (tert-butoxycarbonyl) group in this compound is a protective group commonly used in peptide synthesis . The thioamide group is a ‘single-atom’ isostere of amide bonds and has found broad applications in organic synthesis, biochemistry, and drug discovery .
Biochemical Pathways
This compound, being a derivative of valine, is likely to be involved in the same biochemical pathways as valine. Valine is a part of several metabolic pathways, including the branched-chain amino acid metabolism pathway . The introduction of the thioamide group may alter the compound’s involvement in these pathways, potentially leading to unique downstream effects.
Pharmacokinetics
The presence of the boc group may enhance the compound’s stability and resistance to enzymatic degradation .
Result of Action
Given its structural similarity to valine, it may have similar effects, such as influencing protein synthesis and blood sugar regulation .
Biochemische Analyse
Biochemical Properties
Boc-l-valine thioamide plays a crucial role in biochemical reactions due to its unique structure. The thioamide group can participate in hydrogen bonding and metal interactions, which can influence the folding and stability of peptides and proteins . This compound interacts with various enzymes and proteins, including those involved in peptide synthesis and modification. For example, it can act as an inhibitor of human P-glycoprotein, enhancing the efficacy of cancer chemotherapy . The nature of these interactions often involves the formation of stable complexes with the active sites of enzymes, thereby modulating their activity.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, valine, a related compound, has been found to improve mitochondrial function by increasing the expression of genes related to mitochondrial biogenesis and function . This compound may similarly enhance cellular respiration and energy production, thereby supporting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, which can alter the conformation and activity of proteins and enzymes . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function. This compound can also modulate the activity of transcription factors, thereby influencing the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that thioamide-containing peptides can have enhanced stability and activity compared to their oxoamide counterparts . This compound may exhibit similar properties, maintaining its activity over extended periods in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may enhance cellular function and support normal physiological processes. At high doses, it can induce toxic or adverse effects, such as inflammation and altered metabolic pathways . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain keto acid dehydrogenase, which are involved in the catabolism of valine . These interactions can influence metabolic flux and the levels of metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, branched-chain amino acids, including valine, use common transport systems for amino acid absorption . This compound may similarly be transported and distributed within cells, influencing its localization and accumulation in specific tissues.
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on cellular function. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methyl-1-sulfanylidenebutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-6(2)7(8(11)15)12-9(13)14-10(3,4)5/h6-7H,1-5H3,(H2,11,15)(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWANXEYUKZFC-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=S)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=S)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150597 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96929-02-1 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96929-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


